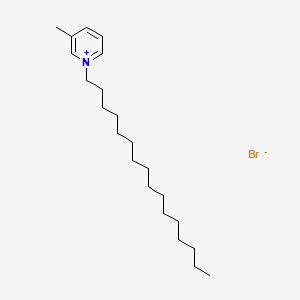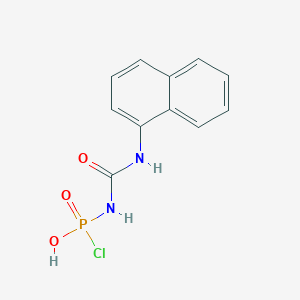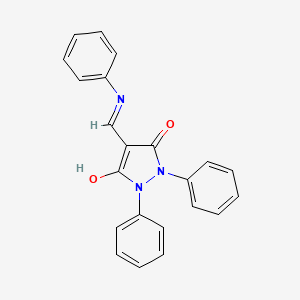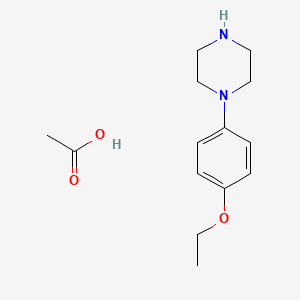
Acetic acid;1-(4-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-(4-ethoxyphenyl)piperazine is a compound that combines the structural features of acetic acid and 1-(4-ethoxyphenyl)piperazine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both acetic acid and piperazine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-ethoxyphenyl)piperazine typically involves the reaction of 1-(4-ethoxyphenyl)piperazine with acetic acid. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation of 1-(4-ethoxyphenyl)piperazine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-(4-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Acetic acid;1-(4-ethoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of acetic acid;1-(4-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.
1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
Acetic acid;1-(4-ethoxyphenyl)piperazine is unique due to the presence of both acetic acid and 1-(4-ethoxyphenyl)piperazine moieties. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propiedades
Número CAS |
5472-40-2 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
acetic acid;1-(4-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O.C2H4O2/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;1-2(3)4/h3-6,13H,2,7-10H2,1H3;1H3,(H,3,4) |
Clave InChI |
GTDSUYKWLCQJEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CCNCC2.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



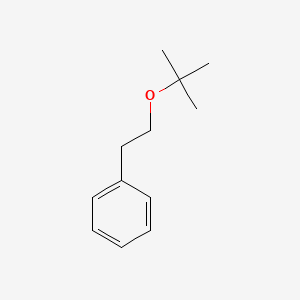
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
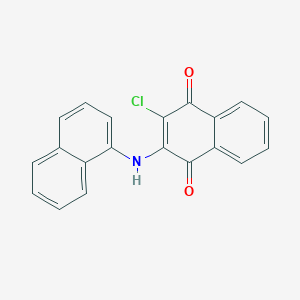
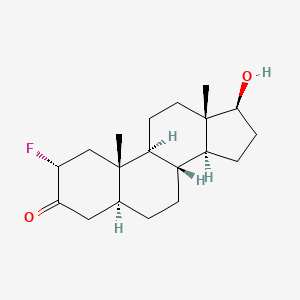
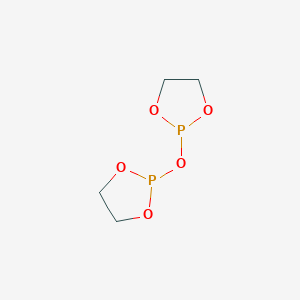
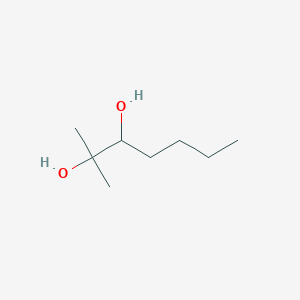
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
